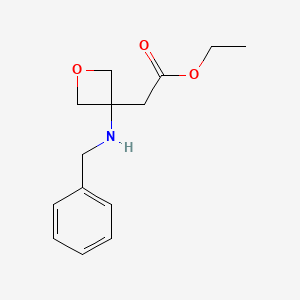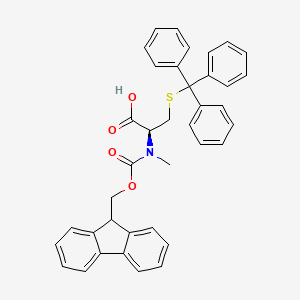
Fmoc-N-Me-D-Cys(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-N-Methyl-D-Cysteine(Trityl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling reactions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function, while the trityl group (Trt) protects the thiol group of cysteine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of N-Methyl-D-Cysteine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Trityl Protection: The thiol group of the cysteine is protected by reacting with trityl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: The industrial production of Fmoc-N-Methyl-D-Cysteine(Trityl)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: The compound is synthesized on a solid support, which allows for easy purification and handling.
Automated Synthesis: Automated synthesizers are used to add the Fmoc and Trityl protecting groups sequentially, ensuring high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trityl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Trityl Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Major Products Formed:
Deprotected Amino Acid: Removal of the Fmoc and Trityl groups yields N-Methyl-D-Cysteine.
Peptide Products: Coupling reactions yield peptides with N-Methyl-D-Cysteine incorporated at specific positions.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used in the synthesis of peptides and proteins, particularly those requiring selective protection of functional groups.
Bioconjugation: Employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins with specific functional properties.
Enzyme Studies: Used to study the role of cysteine residues in enzyme activity and regulation.
Medicine:
Drug Development: Investigated for its potential in developing peptide-based therapeutics.
Diagnostics: Used in the development of diagnostic assays involving peptides.
Industry:
Biotechnology: Applied in the production of synthetic peptides for research and commercial purposes.
Pharmaceuticals: Used in the synthesis of peptide drugs and other bioactive compounds.
Mecanismo De Acción
Molecular Targets and Pathways:
Thiol Group Reactivity: The thiol group of cysteine can form disulfide bonds, which are crucial for protein folding and stability.
Peptide Bond Formation: The compound participates in peptide bond formation during peptide synthesis, contributing to the structure and function of the resulting peptides.
Comparación Con Compuestos Similares
Fmoc-Cysteine(Trityl)-OH: Similar in structure but lacks the N-methyl group.
Boc-Cysteine(Trityl)-OH: Uses a different protecting group (Boc) for the amino function.
Fmoc-N-Methyl-L-Cysteine(Trityl)-OH: The L-isomer of the compound.
Uniqueness:
N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-D-Cysteine(Trityl)-OH provides unique steric and electronic properties, which can influence the reactivity and selectivity in peptide synthesis.
D-Isomer: The D-isomer offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain applications, such as the synthesis of peptides with specific conformations or biological activities.
Propiedades
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
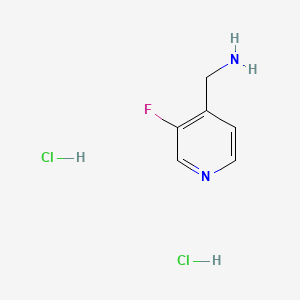
![4-[(6-Chloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B594625.png)
![7-dichloro-1H-benzo[d]iMidazol-6-aMine](/img/structure/B594626.png)
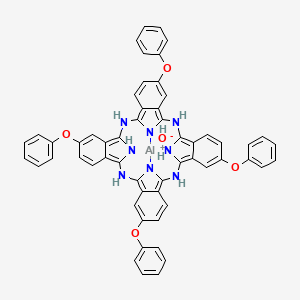
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)

![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)
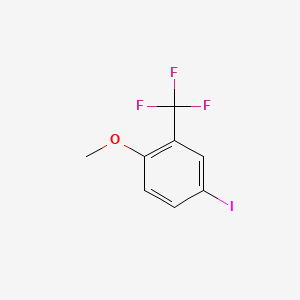
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)

